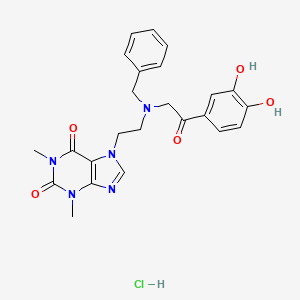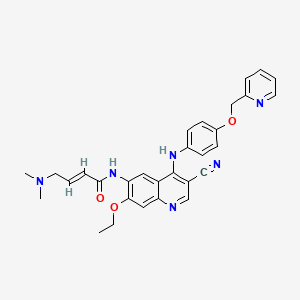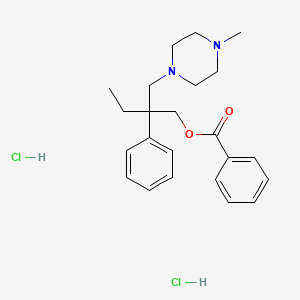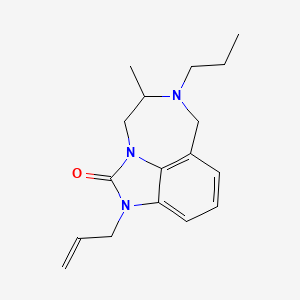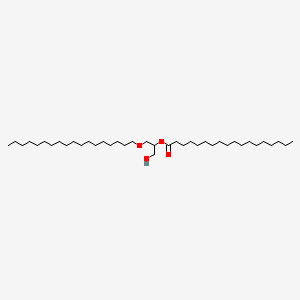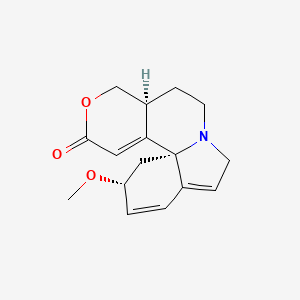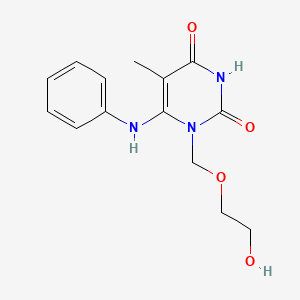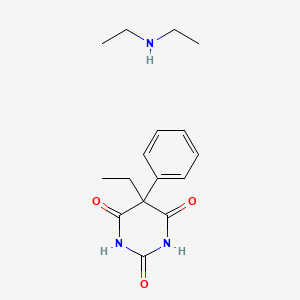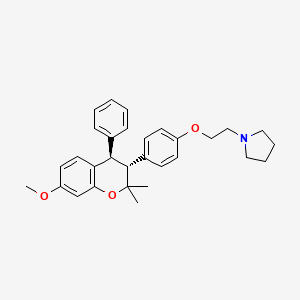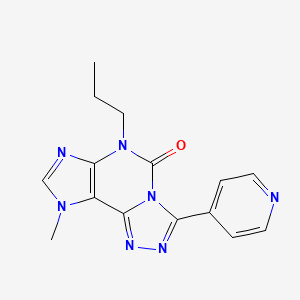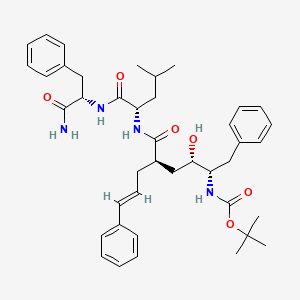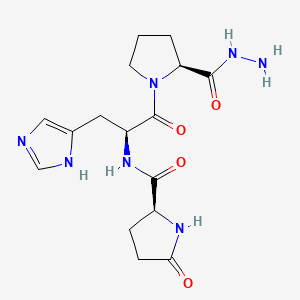
Trh hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trh hydrazide is a compound belonging to the hydrazide family, which is characterized by the presence of the functional group -CONHNH2 Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trh hydrazide can be synthesized through several methods. One common approach involves the reaction of an appropriate hydrazide with aldehydes or ketones in organic solvents such as methanol or ethanol. The reaction typically proceeds via a condensation mechanism, forming hydrazones as intermediates . Another method involves mechanochemical synthesis, where the reactants are ground together in the presence of a small amount of solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in reactors equipped with stirring and temperature control systems to ensure optimal reaction conditions. The product is then purified through crystallization or distillation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Trh hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles, such as alkyl halides and acyl chlorides, can be used in substitution reactions.
Major Products
The major products formed from these reactions include hydrazones, hydrazines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trh hydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Trh hydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound can form complexes with metal ions, which may contribute to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic hydrazide: Known for its use as an anti-tuberculosis drug.
Nicotinic hydrazide: Exhibits similar antimicrobial properties.
4-Aminobenzoic acid hydrazide: Used in the synthesis of various pharmaceuticals.
Uniqueness
Trh hydrazide stands out due to its broad spectrum of biological activities and its versatility in forming various derivatives. Its ability to inhibit DNA gyrase and form metal complexes adds to its unique profile compared to other hydrazides .
Propiedades
Número CAS |
60548-59-6 |
|---|---|
Fórmula molecular |
C16H23N7O4 |
Peso molecular |
377.40 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H23N7O4/c17-22-15(26)12-2-1-5-23(12)16(27)11(6-9-7-18-8-19-9)21-14(25)10-3-4-13(24)20-10/h7-8,10-12H,1-6,17H2,(H,18,19)(H,20,24)(H,21,25)(H,22,26)/t10-,11-,12-/m0/s1 |
Clave InChI |
YOAGMARTURHYBE-SRVKXCTJSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NN |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


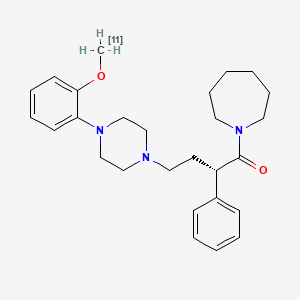
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
